ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
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Overview
Description
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Scientific Research Applications
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Safety and Hazards
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is classified as a warning substance. It has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in the regulation of cell cycle and volume, making them important targets in the treatment of diseases such as cancer .
Mode of Action
The compound acts by inhibiting, regulating, and/or modulating the activity of its primary targets . This interaction results in the disruption of the normal function of these kinases, thereby affecting the progression of diseases such as cancer .
Biochemical Pathways
The compound’s action on CHK1, CHK2, and SGK kinases affects the biochemical pathways associated with cell cycle regulation and volume control . The downstream effects of this interaction can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .
Pharmacokinetics
Its effectiveness against certain cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth. For instance, one study found that a related compound was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst can yield the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of indazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester
Uniqueness
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its specific structural features and the presence of the 7-oxo group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic utility .
Properties
IUPAC Name |
ethyl 7-oxo-2,4,5,6-tetrahydroindazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9-6-4-3-5-7(13)8(6)11-12-9/h2-5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLFPYFSAQLHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCC(=O)C2=NN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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